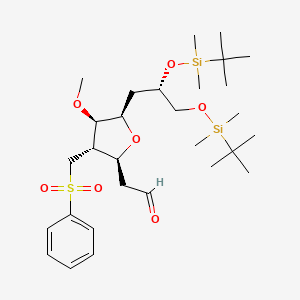
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde is a complex organic compound with a unique structure It features a tetrahydrofuran ring substituted with various functional groups, including methoxy, phenylsulfonyl, and acetaldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde involves multiple steps. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyldimethylsilyl (TBDMS) groups are introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride.
Methoxylation and Phenylsulfonylation:
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and phenylsulfonyl groups can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Its unique structure makes it a potential candidate for drug development.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Industrial Applications: It can be used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
The unique combination of functional groups in 2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Actividad Biológica
The compound 2-((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in various pharmacological studies.
Molecular Formula and Weight
- Molecular Formula : C₃₁H₅₁NO₇Si₂
- Molecular Weight : 573.86 g/mol
Structural Features
The compound features:
- A tetrahydrofuran ring
- A methoxy group
- A phenylsulfonyl group
- Tert-butyldimethylsilyl protective groups
These structural components are crucial for its interaction with biological targets.
Research indicates that this compound may exhibit several biological activities including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Properties : The presence of the sulfonyl group may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism.
- Enzyme Inhibition : Compounds with similar frameworks have been noted to inhibit histone deacetylases (HDAC), which play a critical role in cancer progression and other diseases.
Case Studies and Research Findings
-
Anticancer Studies :
- In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of HeLa cancer cells. For instance, a related compound showed an IC50 value of 26.3 nM against HeLa cells .
- Another study highlighted that structural modifications could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
- Antimicrobial Activity :
Comparative Biological Activity Table
Propiedades
Fórmula molecular |
C29H52O7SSi2 |
|---|---|
Peso molecular |
601.0 g/mol |
Nombre IUPAC |
2-[(2S,3S,4R,5R)-3-(benzenesulfonylmethyl)-5-[(2S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C29H52O7SSi2/c1-28(2,3)38(8,9)34-20-22(36-39(10,11)29(4,5)6)19-26-27(33-7)24(25(35-26)17-18-30)21-37(31,32)23-15-13-12-14-16-23/h12-16,18,22,24-27H,17,19-21H2,1-11H3/t22-,24-,25-,26+,27+/m0/s1 |
Clave InChI |
LHMXTZSRSFQTQK-JFZJWBCSSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@H](C[C@@H]1[C@@H]([C@H]([C@@H](O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CC1C(C(C(O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















